molecular formula C15H17N3O5S2 B14986715 Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B14986715
M. Wt: 383.4 g/mol
InChI Key: PMQRESPCYAQCHF-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate is a structurally complex molecule featuring a thiophene core substituted with two ethyl carboxylate groups (at positions 2 and 4), a methyl group (position 3), and a 5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino substituent (position 5). The 1,2,3-thiadiazole ring in the substituent contains a methyl group at position 4, contributing to steric and electronic modulation. Thiophene and thiadiazole rings are common in pharmaceuticals and agrochemicals due to their electron-rich nature and ability to participate in hydrogen bonding or π-π interactions.

Properties

Molecular Formula

C15H17N3O5S2

Molecular Weight

383.4 g/mol

IUPAC Name

diethyl 3-methyl-5-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C15H17N3O5S2/c1-5-22-14(20)9-7(3)10(15(21)23-6-2)24-13(9)16-12(19)11-8(4)17-18-25-11/h5-6H2,1-4H3,(H,16,19)

InChI Key

PMQRESPCYAQCHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=NS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits reactivity influenced by its heterocyclic and functional groups:

2.1. Hydrolysis

  • Ester hydrolysis : The diethyl ester groups may undergo base- or acid-catalyzed hydrolysis to form carboxylic acids.

  • Thiadiazole stability : The thiadiazole ring may resist hydrolysis under mild conditions but could react under harsh acidic/basic conditions.

2.2. Amidation/Coupling Reactions

  • Amide bond formation : The carbonylamino group can participate in amidation or coupling reactions with amines or hydrazines under catalytic conditions (e.g., using EDC/HOBt).

  • Nucleophilic substitution : The thiadiazole’s sulfur atoms may act as leaving groups or participate in substitution reactions.

2.3. Ring-Opening Reactions

  • Thiadiazole ring cleavage : Potential reactivity under strong nucleophilic or electrophilic conditions, leading to ring-opening products.

2.4. Annulation Reactions

  • Inverse Electron Demand Diels-Alder (IEDDA) : The thiophene ring may act as a dienophile in IEDDA reactions with electron-rich alkenes, forming fused heterocycles .

Analytical Characterization

The compound’s structural integrity and purity are confirmed using:

  • Nuclear Magnetic Resonance (NMR) : 1H{}^{\text{1}}\text{H} and 13C{}^{\text{13}}\text{C} NMR for functional group identification and regiochemical analysis .

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for molecular ion detection and fragmentation analysis.

  • Infrared Spectroscopy (IR) : Identification of amide (N–H stretch) and carbonyl (C=O stretch) groups .

Key Analytical Data :

TechniqueObservations
1H{}^{\text{1}}\text{H} NMRPeaks for methyl groups, ester ethoxy protons, and thiophene aromatic protons.
13C{}^{\text{13}}\text{C} NMRSignals for carbonyl carbons (ester and amide), thiophene carbons, and thiadiazole carbons.
MS (ESI/APCI)Molecular ion at m/zm/z 470.6 (calculated) .

Mechanistic Insights

Inverse Electron Demand Diels-Alder (IEDDA) Pathway (adapted from analogous thiophene reactivity ):

  • Dienophile activation : The thiophene ring acts as an electron-deficient dienophile.

  • Dienophile-dienophile interaction : Reacts with electron-rich alkenes (e.g., hydrazones) to form fused heterocycles.

  • Regioselectivity : Governed by frontier molecular orbital (FMO) interactions, favoring terminal atom interactions .

Scientific Research Applications

Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole Derivatives ()

Compounds like thiazol-5-ylmethyl carbamates (e.g., compounds l, m, w, x) share a heterocyclic core but differ in ring composition. Thiazoles contain one sulfur and one nitrogen atom, whereas the target compound’s 1,2,3-thiadiazole includes two nitrogens and one sulfur. Additionally, the target’s amide linker (-NHCO-) contrasts with the carbamate (-OCONH-) groups in thiazole analogs, affecting hydrolytic stability and metabolic pathways .

1,3,4-Thiadiazole Derivatives ()

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) shares a thiadiazole ring but differs in substitution patterns. The 1,3,4-thiadiazole isomer alters nitrogen positioning, reducing ring strain compared to 1,2,3-thiadiazole. The phenylcarbamoyl group in LS-03205 introduces aromaticity and bulkiness, whereas the target’s 4-methyl-1,2,3-thiadiazol-5-yl group offers a compact, lipophilic substituent. These differences could influence solubility and target selectivity .

Pyrazole-Linked Thiophene Dicarboxylates ()

Diethyl 5-[(5-amino-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate (CAS 294668-33-0) shares the thiophene dicarboxylate core but replaces the thiadiazole-amide group with a diazenyl-linked pyrazole. The diazenyl (-N=N-) moiety introduces redox activity and conjugation, while the pyrazole’s amino and keto groups provide hydrogen-bonding sites. The target’s amide-linked thiadiazole may offer greater hydrolytic stability compared to the diazenyl group’s susceptibility to reduction .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Rings Key Functional Groups
Target Compound C₁₅H₁₉N₃O₅S₂ 385.45* Thiophene, 1,2,3-thiadiazole Diethyl carboxylate, Amide, Methyl
Methyl 4-{[5-(phenylcarbamoyl)... (Evid3) C₁₈H₁₅N₃O₄S 369.40 Thiophene, 1,3,4-thiadiazole Benzoate ester, Phenylcarbamoyl
Diethyl 5-[(5-amino-3-oxo... (Evid5) C₂₀H₂₁N₅O₅S 443.48 Thiophene, Pyrazole Diazenyl, Carboxylate, Amide
Thiazolylmethylcarbamate analogs (Evid2) Varies ~500–600 Thiazole Carbamate, Hydroxy, Ethoxycarbonyl

*Calculated based on formula; experimental data unavailable in evidence.

Research Findings and Implications

  • Stability : The amide group in the target compound likely resists hydrolysis better than carbamates () or diazenyl groups (), favoring prolonged activity in aqueous environments.
  • Lipophilicity : The methyl groups on both the thiophene and thiadiazole rings may increase lipophilicity, enhancing membrane permeability compared to polar analogs like LS-03205 .

Biological Activity

Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a 4-methyl-1,2,3-thiadiazole moiety and two carboxylate groups. The presence of these functional groups is crucial for its biological activity, as they can influence interactions with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiophene derivatives, including the compound . Key findings include:

  • Inhibition of Cancer Cell Proliferation : Research indicates that thiophene derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values ranging from 17 nM to 130 nM against human cervix carcinoma (HeLa) and other cancer cell lines .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization and induction of apoptosis. For example, studies have shown that certain thiophene derivatives can induce G2/M phase arrest in the cell cycle and promote apoptotic cell death via mitochondrial pathways .

Table 1: Antiproliferative Activity of Thiophene Derivatives

CompoundCell LineIC50 (nM)
2cHeLa130
2cCEM35
2aFM3A76
2bMolt4/C8<100

Antimicrobial Activity

In addition to anticancer effects, this compound has exhibited antimicrobial properties. Studies have highlighted:

  • Broad-Spectrum Antimicrobial Effects : Thiophene derivatives have shown effectiveness against a variety of bacterial strains. In vitro tests indicate that some compounds possess notable antibacterial activity .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Case Studies

  • Antitumor Study : A study focused on a series of thiophene derivatives similar to this compound found that several compounds significantly inhibited tumor growth in murine models. The results indicated a correlation between structural modifications and increased potency against specific cancer types .
  • Antibacterial Study : Another investigation assessed the antibacterial efficacy of thiophene derivatives against clinical isolates of resistant bacteria. The findings demonstrated that certain derivatives had comparable or superior activity to standard antibiotics .

Q & A

Q. What are the common synthetic routes for preparing the target compound, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of a thiophene core. Key steps include:

  • Esterification : Introduction of diethyl carboxylate groups at positions 2 and 4 of the thiophene ring using chloroacetic acid or acetyl chloride under reflux in DMF/acetic acid with sodium acetate as a base .
  • Amide Formation : Reaction of 5-amino-thiophene intermediates with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. Triethylamine in dioxane or DMF is used to facilitate the coupling .
  • Thiadiazole Synthesis : Cyclization of thiosemicarbazide derivatives with chloroacetic acid or benzoylisothiocyanate under reflux, as described for analogous structures .

Q. Methodological Example :

React 3-methylthiophene-2,4-dicarboxylic acid with excess ethanol and H₂SO₄ under reflux to form the diethyl ester.

Nitrate the 5-position, reduce to the amine, and couple with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in dioxane with triethylamine .

Purify via recrystallization from DMF/ethanol (1:2) .

Q. How is the amide linkage in the compound characterized spectroscopically?

The amide bond (─CONH─) is confirmed using:

  • IR Spectroscopy : A strong absorption band at ~1650–1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N─H stretch) .
  • ¹H-NMR : A singlet at δ 10.2–10.8 ppm for the amide proton, absent in intermediates. Adjacent thiophene protons show deshielding (δ 7.2–7.5 ppm) .
  • ¹³C-NMR : Carbonyl resonance at ~165–170 ppm .

Q. Table 1: Representative Spectroscopic Data

Functional GroupIR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Amide (C=O)1665-167.2
Thiophene (C-S)6907.3 (s, 1H)125.4–135.7
Ester (COOEt)17204.2–4.4 (q, 4H)168.5, 60.1

Advanced Research Questions

Q. How can conflicting yields in thiadiazole ring formation be resolved?

Discrepancies arise from solvent polarity, temperature, and cyclization agents. For example:

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield (85% vs. 65%) by enhancing cyclization efficiency .
  • Solvent Optimization : Dioxane promotes better solubility of intermediates than DMF, reducing side-product formation .
  • Catalytic Additives : Use of NaHCO₃ or molecular sieves in benzoylisothiocyanate-mediated reactions minimizes hydrolysis .

Q. Table 2: Solvent and Condition Optimization

MethodSolventTimeYield (%)Reference
Conventional RefluxDMF/AcOH12 h64
MicrowaveDioxane0.5 h85
Room-Temperature StirringDCM24 h58

Q. What analytical strategies address impurities in the final product?

Complex byproducts (e.g., unreacted thiosemicarbazides or ester hydrolysis products) require:

  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) resolve peaks at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS identifies [M+H]⁺ ions (e.g., m/z 479.1 for the target compound) and fragments (e.g., loss of COOEt groups at m/z 347.0) .
  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress; Rf ~0.5 for the product vs. ~0.3 for amines .

Critical Consideration : Microwave synthesis reduces side reactions but may require post-purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) .

Q. How does the electronic nature of the thiadiazole ring influence reactivity?

The electron-withdrawing thiadiazole moiety:

  • Enhances Amide Stability : The 4-methyl group reduces steric hindrance, improving coupling efficiency with thiophene amines (yield increase from 60% to 78%) .
  • Modulates Biological Activity : Analogous compounds show increased antimicrobial activity when the thiadiazole ring is substituted with electron-deficient groups .
  • Affects Crystallinity : X-ray diffraction of similar structures reveals planar geometries, facilitating π-π stacking and influencing solubility .

Q. What computational methods validate the compound’s structural conformation?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and vibrational frequencies. Compare with experimental IR/NMR data to confirm regiochemistry .
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) to rationalize structure-activity relationships .

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